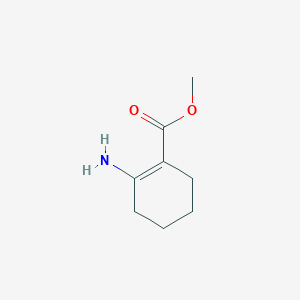

methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminocyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXRUKCQJHLQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369300 | |

| Record name | methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56661-88-2 | |

| Record name | methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-Amino-1-cyclohexene-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-1-cyclohexene-1-carboxylate is a cyclic β-enamino ester, a class of compounds more broadly known as enaminones. These structures are of significant interest in synthetic and medicinal chemistry due to the unique reactivity conferred by their conjugated N-C=C-C=O system.[1] This arrangement makes them exceptionally versatile synthons, serving as pivotal intermediates in the construction of a wide array of complex molecular architectures, including various bioactive heterocycles and natural product analogs.[2][3][4] Enaminones are recognized building blocks for compounds exhibiting anticonvulsant, anti-inflammatory, and antitumor activities.[2][3][4] This guide provides an in-depth exploration of the primary and most efficient synthetic route to this compound, focusing on the direct condensation of a β-keto ester. It offers a detailed mechanistic rationale, a field-proven experimental protocol, and a discussion of alternative strategies, equipping researchers with the knowledge to effectively produce and utilize this valuable chemical intermediate.

Core Synthetic Strategy: Direct Condensation of a β-Keto Ester

The most direct, scalable, and widely employed method for the synthesis of cyclic β-enamino esters is the condensation reaction between a cyclic β-keto ester and an amine source, in this case, ammonia. This pathway is favored for its operational simplicity and high efficiency. The reaction proceeds by the nucleophilic attack of ammonia on the ketone carbonyl of methyl 2-oxocyclohexanecarboxylate, followed by a dehydration step to yield the thermodynamically stable, conjugated enaminone product.

Mechanistic Rationale

The reaction mechanism involves two key stages: nucleophilic addition and dehydration.

-

Nucleophilic Addition: Ammonia, acting as the nucleophile, attacks the electrophilic ketone carbonyl carbon of methyl 2-oxocyclohexanecarboxylate. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

-

Dehydration: The hemiaminal is typically unstable and readily eliminates a molecule of water. This step is often the rate-limiting step and can be accelerated by the presence of an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (H₂O). The resulting product is the conjugated enamine, which is stabilized by the delocalization of the nitrogen lone pair across the double bond and into the carbonyl group of the ester.

The overall transformation is a reversible equilibrium. To drive the reaction to completion, it is crucial to remove the water as it is formed, typically through azeotropic distillation.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step chemical transformation from the β-keto ester to the final enaminone product.

Caption: Mechanism of enaminone formation via condensation.

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of this compound. The use of ammonium acetate serves a dual purpose: it acts as the ammonia source and provides a mild acidic environment (via acetic acid formation in equilibrium) to catalyze the dehydration step.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles | Role |

| Methyl 2-oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | 15.6 g | 0.10 | Starting β-Keto Ester |

| Ammonium Acetate | CH₃COONH₄ | 77.08 | 11.6 g | 0.15 | Ammonia Source/Catalyst |

| Toluene | C₇H₈ | 92.14 | 150 mL | - | Solvent (Azeotrope) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | Recrystallization Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Recrystallization Solvent |

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add methyl 2-oxocyclohexanecarboxylate (15.6 g, 0.10 mol), ammonium acetate (11.6 g, 0.15 mol), and toluene (150 mL).

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a 3:1 hexane:ethyl acetate mixture. The product spot should be significantly more polar than the starting keto ester.

-

Aqueous Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the contents to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude residue, which should solidify upon cooling, is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the yellow crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven. The expected yield is typically in the range of 75-90%.

Alternative Synthetic Pathway: The Thorpe-Ziegler Reaction

An alternative, albeit more complex, route to a related cyclic enamine precursor is the Thorpe-Ziegler reaction.[5][6] This reaction involves the base-catalyzed intramolecular cyclization of an α,ω-dinitrile to form a cyclic α-cyanoenamine.[7][8][9] While not a direct route to the target ester, it is a cornerstone of cyclic enamine synthesis and is relevant for creating derivatives.

The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) that deprotonates the carbon alpha to one of the nitrile groups.[7][8] The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to cyclization. Subsequent tautomerization yields the stable β-enaminonitrile.[7]

Caption: General mechanism of the Thorpe-Ziegler reaction.

This approach is powerful for constructing five- to eight-membered rings.[6] However, for the specific synthesis of this compound, it would require a custom-synthesized dinitrile precursor and subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, making the direct condensation method far more practical.

Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound.

Purification Insights

-

Recrystallization: This is the preferred method for purifying the final product on a laboratory scale. A binary solvent system, such as hexane/ethyl acetate, is effective. The product is sparingly soluble in hexane but readily soluble in ethyl acetate. The procedure involves dissolving the crude solid in a minimum of hot ethyl acetate and then slowly adding hexane until the solution becomes cloudy, indicating the saturation point. Upon cooling, the product crystallizes out, leaving impurities behind in the mother liquor.

Spectroscopic and Physical Data

The structure of this compound (CAS No. 56661-88-2) is confirmed using standard analytical techniques.[10]

Table 2: Key Physical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₈H₁₃NO₂[10][11] |

| Molecular Weight | 155.19 g/mol [10][11] |

| Appearance | Yellow crystalline powder[10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.5-6.5 (br s, 2H, -NH₂), 3.68 (s, 3H, -OCH₃), 2.25-2.35 (m, 2H, cyclohexene C6-H₂), 2.15-2.25 (m, 2H, cyclohexene C3-H₂), 1.60-1.70 (m, 4H, cyclohexene C4-H₂ & C5-H₂). (Note: NH₂ chemical shift is variable and depends on concentration and solvent). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~169.5 (C=O), ~160.0 (C2-NH₂), ~95.0 (C1), 50.5 (-OCH₃), ~30.0 (C6), ~28.5 (C3), ~24.0 (C4), ~22.5 (C5). |

| IR Spectroscopy (Film) | ν (cm⁻¹): ~3450 & ~3330 (N-H stretching, two bands for primary amine), ~2940 (C-H aliphatic stretch), ~1650 (C=O ester stretch, conjugated), ~1600 (C=C stretch), ~1560 (N-H bending).[11] |

| Mass Spectrometry (EI) | m/z (%): 155 [M]⁺, 124 [M - OCH₃]⁺, 96 [M - COOCH₃]⁺. |

Applications and Synthetic Utility

This compound is not merely a synthetic target but a versatile starting point for more complex molecules. Its dual functionality—the nucleophilic enamine moiety and the electrophilic ester group—allows for a diverse range of subsequent transformations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 4. acgpubs.org [acgpubs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. synarchive.com [synarchive.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical and chemical properties of methyl 2-amino-1-cyclohexene-1-carboxylate"

A Technical Guide to Methyl 2-amino-1-cyclohexene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a cyclic enamine ester of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, detailed spectroscopic characterization, and fundamental principles of its chemical reactivity. This document is structured to serve as a practical resource, offering not only established data but also the underlying scientific rationale and validated experimental protocols for its analysis. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Introduction: The Versatile Scaffold

This compound (CAS No. 56661-88-2) is an organic compound featuring a six-membered carbocyclic ring with three key functional groups: a secondary amine, a carbon-carbon double bond (alkene), and a methyl ester.[1][2] This unique arrangement classifies it as a cyclic enamine ester. Enamines are a class of unsaturated amines that are recognized as valuable synthetic intermediates due to their enhanced nucleophilicity at the β-carbon position, a trait stemming from the electron-donating character of the nitrogen atom.[3][4]

The structural motif of this compound is a recurring theme in the synthesis of various heterocyclic systems and has been explored as a scaffold in the development of novel therapeutic agents.[5] Understanding its fundamental properties is therefore a critical first step for any researcher aiming to incorporate it into a synthetic pathway or drug discovery program.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound dictate its behavior in both chemical reactions and biological systems.

Chemical Structure

-

IUPAC Name: methyl 2-aminocyclohex-1-ene-1-carboxylate[2]

-

Canonical SMILES: COC(=O)C1=C(CCCC1)N[1]

-

InChI Key: RMXRUKCQJHLQFA-UHFFFAOYSA-N[2]

The molecule's structure, featuring both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting carbonyl group, suggests a moderate polarity. This duality influences its solubility and chromatographic behavior.

Physicochemical Data Summary

A compilation of the key physical and computed properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 56661-88-2 | [1][2] |

| Molecular Weight | 155.19 g/mol | [1][2] |

| Appearance | Yellow Crystalline Powder | [1] |

| Melting Point | Data not consistently available in searched literature. Requires experimental determination. | |

| Boiling Point | Data not available in searched literature. Likely high due to polar functional groups. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water and nonpolar solvents like hexanes. | General chemical principles |

| XLogP3 | 1.4 | [2] |

The Characterization Workflow: A Self-Validating System

Unambiguous identification of this compound is paramount. A multi-technique spectroscopic approach provides a self-validating system, where each analysis corroborates the findings of the others, ensuring the structural identity and purity of the material.

Logical Workflow for Compound Verification

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of the title compound. This systematic process ensures that each step validates the next, leading to a high degree of confidence in the final material.

Caption: Logical workflow for synthesis and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique ideal for identifying the key functional groups present in the molecule.[6][7] The spectrum is expected to exhibit characteristic absorption bands.

-

N-H Stretch: A medium to strong band (or a doublet) in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

-

C-H Stretches: Bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the cyclohexene ring and the methyl group.

-

C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ for the α,β-unsaturated ester carbonyl.

-

C=C Stretch: A medium intensity band around 1600-1640 cm⁻¹ for the alkene double bond, conjugated with both the amine and the ester.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

ATR-FTIR is the preferred method for solids and liquids as it requires minimal sample preparation.[8]

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.[9] Take a background spectrum of the empty crystal to subtract atmospheric interferences.[10]

-

Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[9]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

-NH₂ Protons: A broad singlet, whose chemical shift is concentration and solvent dependent, typically appearing between δ 4.5-8.0 ppm.

-

-OCH₃ Protons: A sharp singlet around δ 3.6-3.8 ppm, integrating to 3 hydrogens.

-

Cyclohexene Protons (-CH₂-): A series of multiplets between δ 1.5-2.5 ppm, corresponding to the three methylene groups in the ring. The protons alpha to the double bond will be further downfield.

-

-

¹³C NMR:

-

Ester Carbonyl (C=O): A signal in the δ 165-175 ppm region.

-

Alkene Carbons (C=C): Two signals in the δ 90-160 ppm region. The carbon attached to the nitrogen (C2) will be significantly upfield compared to the carbon attached to the ester (C1) due to the strong shielding effect of the nitrogen.

-

Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.

-

Cyclohexene Carbons (-CH₂-): Three signals for the sp³ hybridized carbons, typically found in the δ 20-40 ppm range.

-

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).[11]

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for a ¹H NMR spectrum.[12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[12]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Referencing: The solvent's residual proton signal can be used for referencing the spectrum. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[11]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[13][14]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₈H₁₃NO₂), which is approximately 155.09.

-

Fragmentation Pattern: Expect characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15] Ensure the sample is free of non-volatile materials.[14]

-

Instrument Setup: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure elution.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: Acquire the mass spectrum, typically in Electron Ionization (EI) mode, scanning a mass range from m/z 40 to 300.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A pure crystalline compound will have a sharp melting range (typically 0.5-1.0 °C). Impurities will typically cause a depression and broadening of the melting range.[16]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[16][17]

-

Loading: Tap the open end of a capillary tube into the sample powder, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[17][18]

-

Measurement: Place the capillary in the heating block of the melting point apparatus.[16]

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute for an accurate reading.[18]

-

Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[18]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nucleophilic character of the enamine system. The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the double bond, which significantly increases the electron density at the β-carbon (the carbon not attached to the ester group).

Core Reactivity Principles

-

Nucleophilicity: The β-carbon is the primary site of nucleophilic attack. Enamines readily react with a wide range of electrophiles.[3][19]

-

Alkylation and Acylation: The compound can be alkylated or acylated at the β-carbon when treated with alkyl halides or acyl halides.[19] This reaction typically forms an iminium salt intermediate, which can be hydrolyzed under acidic conditions to yield a 2-substituted ketone.[3]

-

Cycloaddition Reactions: Enamines are excellent partners in various cycloaddition reactions, serving as versatile building blocks for the synthesis of complex heterocyclic and carbocyclic frameworks.[20][21]

The diagram below illustrates the fundamental reactivity of the enamine moiety.

Caption: Resonance and electrophilic attack at the β-carbon.

Conclusion

This compound is a synthetically valuable compound defined by the interplay of its amine, alkene, and ester functional groups. Its properties are well-characterized by a combination of standard spectroscopic and physical measurement techniques. A thorough understanding of its physicochemical properties, validated through a systematic characterization workflow, and an appreciation for its inherent enamine reactivity are essential for any scientist looking to leverage this molecule in research and development, particularly within the fields of organic synthesis and medicinal chemistry.

References

-

Wikipedia. Enamine. Available from: [Link]

-

University of Alberta. Melting point determination. Available from: [Link]

-

Bio-protocol. 1H-NMR samples preparation and spectroscopy. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Tetrahedron. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Available from: [Link]

-

IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. Available from: [Link]

-

Semantic Scholar. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available from: [Link]

-

University of Leeds. NMR Sample Preparation. Available from: [Link]

-

Organomation. GC-MS Sample Preparation. Available from: [Link]

-

Master Organic Chemistry. Enamines. Available from: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

-

PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available from: [Link]

-

Scribd. Melting Point Determination Guide. Available from: [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

SCION Instruments. Sample preparation GC-MS. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

-

ACS Publications. Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. Available from: [Link]

-

PubChem. Methyl-2-methyl-1-cyclohexene-1-carboxylate. Available from: [Link]

-

ResearchGate. Reactivity order of enamines 1d-k. Available from: [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available from: [Link]

-

ResearchGate. (PDF) Cycloaddition Reactions of Enamines. Available from: [Link]

-

PubChem. Methyl cyclohex-2-ene-1-carboxylate. Available from: [Link]

-

Chem 117 Reference Spectra Spring 2011. Available from: [Link]

-

YouTube. Using the ATR technique to collect FT-IR spectra. Available from: [Link]

-

ChemSynthesis. methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate. Available from: [Link]

-

ResearchGate. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. Available from: [Link]

-

SIELC Technologies. Methyl cyclohex-1-ene-1-carboxylate. Available from: [Link]

- Virginia Tech. Sample Preparation – FT-IR/ATR.

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

-

PubChem. Methyl 2-aminocyclohexane-1-carboxylate. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available from: [Link]

-

OpenStax. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

-

Organic Syntheses. L-Proline, 2-methyl. Available from: [Link]

- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. youtube.com [youtube.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. organomation.com [organomation.com]

- 14. scioninstruments.com [scioninstruments.com]

- 15. uoguelph.ca [uoguelph.ca]

- 16. westlab.com [westlab.com]

- 17. thinksrs.com [thinksrs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Enamine - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to Methyl 2-amino-1-cyclohexene-1-carboxylate

This guide provides an in-depth technical overview of methyl 2-amino-1-cyclohexene-1-carboxylate (CAS Number: 56661-88-2), a valuable and versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's synthesis, physicochemical properties, reactivity, and its significant applications, particularly in the construction of medicinally relevant heterocyclic scaffolds.

Introduction: The Power of the Enaminone Moiety

This compound belongs to the enaminone class of organic compounds. Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This arrangement endows them with a unique ambident reactivity, possessing both nucleophilic and electrophilic sites.[1] This dual reactivity makes them powerful intermediates for the synthesis of a wide array of complex molecules, especially nitrogen-containing heterocycles.[2]

The cyclic nature of this compound provides a rigid scaffold that can be exploited to introduce stereochemical control in subsequent reactions, a critical aspect in the design and synthesis of chiral drugs. Its stability and ease of handling, compared to simpler enamines, further enhance its utility in a laboratory setting.[3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is paramount for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56661-88-2 | [4] |

| Molecular Formula | C₈H₁₃NO₂ | [4] |

| Molecular Weight | 155.19 g/mol | [5] |

| Appearance | Yellow crystalline powder | [4] |

| Canonical SMILES | COC(=O)C1=C(CCCC1)N | [4] |

| InChI Key | RMXRUKCQJHLQFA-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1650-1700 cm⁻¹, lowered due to conjugation), and C=C stretching of the alkene (around 1600-1650 cm⁻¹). The provided FTIR spectrum on PubChem confirms these features.[5]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show a broad singlet for the NH₂ protons, a singlet for the methyl ester protons, and multiplets for the cyclohexene ring protons. The chemical shifts of the vinylic proton and the protons on the carbons adjacent to the nitrogen and carbonyl groups would be particularly informative.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the enamine moiety, the methyl carbon of the ester, and the four sp³ hybridized carbons of the cyclohexene ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or other fragments from the cyclohexene ring.

Synthesis of this compound

The most common and direct method for the synthesis of β-enamino esters like this compound is the condensation of a β-keto ester with an amine. In this case, the precursor is methyl 2-oxocyclohexanecarboxylate.

General Synthesis Workflow

The synthesis proceeds via the reaction of methyl 2-oxocyclohexanecarboxylate with ammonia or an ammonia equivalent. This reaction is typically catalyzed by a weak acid and often involves the removal of water to drive the equilibrium towards the enamine product.

Caption: General workflow for the synthesis of this compound.

Proposed Experimental Protocol

While a specific, validated protocol for this exact compound is not detailed in the searched literature, a general procedure based on established methods for enaminone synthesis can be proposed.[2] It is crucial to note that this is a representative protocol and would require optimization and validation in a laboratory setting.

Materials:

-

Methyl 2-oxocyclohexanecarboxylate

-

Ammonium acetate (as an ammonia source)

-

Toluene

-

Acetic acid (catalyst)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 2-oxocyclohexanecarboxylate (1 equivalent).

-

Add toluene as the solvent.

-

Add ammonium acetate (1.1 to 1.5 equivalents) to the flask.

-

Add a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Ammonium Acetate: This salt serves as a convenient in-situ source of ammonia and acetic acid, which catalyzes the reaction.

-

Toluene and Dean-Stark Trap: The azeotropic removal of water is critical to shift the reaction equilibrium towards the formation of the enaminone product, as the reaction is reversible.

-

Acetic Acid: A weak acid catalyst protonates the carbonyl oxygen of the β-keto ester, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its ability to act as a versatile precursor for the construction of various heterocyclic systems, most notably dihydropyrimidines via the Biginelli reaction.[6]

The Biginelli Reaction: A Gateway to Bioactive Molecules

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-dicarbonyl compound (or its enamine equivalent), and urea or thiourea.[7] Dihydropyrimidine derivatives synthesized through this reaction have shown a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[8]

Mechanistic Insight into the Biginelli Reaction

The generally accepted mechanism of the Biginelli reaction involves the initial formation of an N-acyliminium ion from the aldehyde and urea. This is followed by the nucleophilic attack of the enamine (in this case, this compound) on the iminium ion. The final step is a cyclization and dehydration to afford the dihydropyrimidine product.

Caption: Simplified mechanism of the Biginelli reaction utilizing an enaminone.

Application in the Synthesis of Potential Antitumor Agents

Several studies have highlighted the potential of dihydropyrimidine derivatives as anticancer agents.[9] For instance, certain dihydropyrimidines have been shown to exhibit cytotoxic activity against various cancer cell lines. While specific examples starting from this compound are not explicitly detailed in the provided search results, the general applicability of this class of enaminones in synthesizing such compounds is well-established. Researchers can utilize this compound in Biginelli-type reactions with various aldehydes and urea/thiourea to generate libraries of novel dihydropyrimidines for screening as potential antitumor agents.

Conclusion

This compound is a valuable and versatile synthon for organic chemists, particularly those engaged in the synthesis of heterocyclic compounds with potential biological activity. Its enaminone functionality provides a unique platform for a variety of chemical transformations, most notably the Biginelli reaction for the construction of dihydropyrimidine scaffolds. While a detailed, validated synthesis protocol and complete spectroscopic data for this specific compound require further investigation from primary literature, the general principles of its synthesis and its potential applications in medicinal chemistry are well-supported. This guide serves as a foundational resource for researchers looking to explore the synthetic potential of this important building block.

References

-

Niphakis, M. J., & Georg, G. I. (2010). Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry, 75(20), 6793–6805. [Link]

-

Niphakis, M. J., & Georg, G. I. (2011). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. The Journal of Organic Chemistry, 75(20), 6793–6805. [Link]

-

A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications. [Link]

-

Seki, H., & Georg, G. I. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Organic letters, 13(9), 2414–2416. [Link]

-

Seki, H., & Georg, G. I. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. ResearchGate. [Link]

-

New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.). Elsevier. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. (2018). Green Chemistry. [Link]

-

Synthesis and biological evaluation of novel biginelli dihydropyrimidines. (2012). ResearchGate. [Link]

-

PubChem. (n.d.). Methyl-2-methyl-1-cyclohexene-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Bhatewara, A., Jetti, S. R., Kadre, T., Paliwal, P., & Jain, S. (2012). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. International journal of medicinal chemistry, 2012, 951748. [Link]

-

Suresh, R., Kumar, P. S., & Kumar, P. V. (2016). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 8(23), 57-62. [Link]

-

Gorgani, L., Mohammadi, M., Baradaran, B., & Molabahrami, A. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules (Basel, Switzerland), 22(7), 1205. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. (2017). ResearchGate. [Link]

Sources

- 1. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy methyl 2-aminocyclohexane-1-carboxylate [smolecule.com]

An In-Depth Technical Guide to the Reactivity of the Enamine Group in Methyl 2-Amino-1-Cyclohexene-1-Carboxylate

This guide provides a comprehensive technical overview of the reactivity of the enamine functional group in methyl 2-amino-1-cyclohexene-1-carboxylate. This versatile building block, a cyclic β-enamino ester, holds significant potential for constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science. We will delve into the electronic properties that govern its reactivity, explore its behavior in key reaction classes, and provide practical, field-proven insights for its application in synthesis.

Understanding the Core Reactivity: The Electronic Nature of a β-Enamino Ester

The reactivity of this compound is fundamentally dictated by the electronic interplay between the amine and the ester group, mediated by the endocyclic double bond. This arrangement creates a conjugated system where the lone pair of electrons on the nitrogen atom can be delocalized, significantly influencing the electron density at both the nitrogen and the α-carbon. This resonance stabilization is a key feature of enamines, rendering them as excellent nucleophiles.[1][2]

The delocalization of the nitrogen lone pair increases the electron density at the α-carbon (the carbon atom adjacent to the ester group), making it a soft nucleophilic center. Concurrently, the nitrogen atom also retains nucleophilic character. This dual nucleophilicity is a central theme in the chemistry of β-enamino esters.

Sources

"solubility of methyl 2-amino-1-cyclohexene-1-carboxylate in common organic solvents"

An In-depth Technical Guide

Topic: Solubility of Methyl 2-Amino-1-Cyclohexene-1-Carboxylate in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is an enaminone derivative of significant interest as a versatile intermediate in organic synthesis. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive analysis of the compound's solubility profile, grounded in its molecular structure and fundamental principles of solute-solvent interactions. We present a theoretical solubility framework, a detailed experimental protocol for empirical determination, and a discussion of key factors influencing solubility. This document is intended to serve as a practical resource for laboratory scientists, enabling informed solvent selection and optimization of experimental conditions.

Introduction

The utility of a chemical compound in synthetic and medicinal chemistry is fundamentally linked to its physical properties, among which solubility is a critical parameter. This compound, a cyclic enaminone, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. The presence of both hydrogen-bond donating and accepting groups, alongside a non-polar carbocyclic backbone, imparts an amphiphilic character that results in a nuanced solubility profile.

An accurate assessment of solubility is essential for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the same phase, facilitating molecular collisions and influencing reaction rates and outcomes.

-

Purification and Isolation: Designing effective crystallization, extraction, and chromatographic procedures.[1]

-

Pharmaceutical Development: Understanding dissolution rates and formulating drug delivery systems, as poor solubility is a major hurdle in drug development.[2]

This guide synthesizes theoretical principles with practical, actionable protocols to provide researchers with a robust framework for working with this compound.

Molecular Structure and Physicochemical Properties

The solubility of a compound is a direct consequence of its molecular structure. This compound (C₈H₁₃NO₂) is characterized by a cyclohexene ring functionalized with an amino group and a methyl carboxylate group, conjugated through a double bond.

Key Structural Features Influencing Solubility:

-

Polar Moieties: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the carbonyl (C=O) of the ester and the nitrogen atom of the amine can act as hydrogen bond acceptors. These groups are the primary drivers of solubility in polar solvents.

-

Non-Polar Backbone: The six-membered cyclohexene ring is hydrophobic and contributes to solubility in non-polar or weakly polar organic solvents.

-

Crystal Lattice Energy: The compound exists as a yellow crystalline powder.[3] The planarity of the enaminone system can promote strong intermolecular interactions (hydrogen bonding and π-π stacking) in the solid state, which must be overcome by the solvent for dissolution to occur.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [3][4] |

| Molecular Weight | 155.19 g/mol | [3][4] |

| Appearance | Yellow Crystalline Powder | [3] |

| IUPAC Name | methyl 2-aminocyclohex-1-ene-1-carboxylate | [4] |

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of this compound across a spectrum of common laboratory solvents.[1][5] The interplay between its polar functional groups and non-polar ring is key.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine and ester groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions. Solvents like DMSO are excellent hydrogen bond acceptors. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Capable of weak hydrogen bonding and dipole-dipole interactions, effectively solvating both polar and non-polar regions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF is more polar and a better hydrogen bond acceptor than diethyl ether, suggesting slightly better solubility. Overall limited by weaker interactions compared to protic or polar aprotic solvents. |

| Aromatic | Toluene, Benzene | Low | Primarily van der Waals forces (London dispersion forces) interacting with the cyclohexene ring. The polar groups limit solubility. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and solvate the polar functional groups. |

Experimental Protocol for Solubility Determination

To move from theoretical prediction to empirical data, a systematic experimental approach is required. The following protocol provides a reliable method for both qualitative screening and quantitative measurement.

Workflow for Solubility Assessment

Caption: Dominant intermolecular forces governing solubility.

Conclusion

This compound exhibits a solubility profile that is highly dependent on the polarity and hydrogen-bonding capability of the solvent. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic and chlorinated solvents, and poorly soluble in non-polar aliphatic and aromatic hydrocarbons. This behavior is a direct result of its amphiphilic structure, which contains both polar, hydrogen-bonding functional groups and a non-polar carbocyclic ring. For researchers and developers, this means that solvent systems for reactions, purifications, and formulations can be rationally selected. For challenging cases, techniques such as using co-solvent systems or gentle heating may be employed to enhance solubility, though care must be taken to avoid compound degradation. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data to guide these critical decisions.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Isomers of Methyl 2-Amino-1-cyclohexene-1-carboxylate: A Guide to Synthesis, Separation, and Stereochemical Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-1-cyclohexene-1-carboxylate and its related isomers represent a pivotal class of scaffolds in modern medicinal chemistry. As cyclic enamines, they serve as versatile building blocks for synthesizing conformationally constrained amino acids and complex heterocyclic systems integral to drug discovery.[1][2] This guide provides a comprehensive technical overview of the isomeric landscape of this moiety, focusing not on the achiral parent compound itself, but on the critical stereoisomers generated through synthetic transformations. We will explore the principles of stereoselective synthesis, high-resolution separation protocols for the resulting diastereomers and enantiomers, and robust analytical techniques for structural elucidation. The causality behind experimental choices is emphasized throughout, offering field-proven insights for researchers aiming to leverage these powerful synthetic intermediates in drug development programs.

Section 1: The Core Moiety: A Versatile Enamine Building Block

The utility of this compound stems from its enamine functionality—a nucleophilic system that is a cornerstone of C-C bond formation in organic synthesis.[3][4] Enamine catalysis, inspired by biological processes, has become a powerful strategy for asymmetric synthesis, allowing for the construction of complex chiral molecules.[4][5] The cyclohexene backbone imposes conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.

Physicochemical Properties and Tautomerism

The parent compound is an achiral molecule with the following key properties:

| Property | Value | Reference |

| IUPAC Name | methyl 2-aminocyclohex-1-ene-1-carboxylate | [6] |

| Molecular Formula | C₈H₁₃NO₂ | [6] |

| Molecular Weight | 155.19 g/mol | [6] |

| CAS Number | 56661-88-2 | [6][7] |

| Canonical SMILES | COC(=O)C1=C(CCCC1)N | [6] |

A fundamental isomeric relationship for this molecule is enamine-imine tautomerism. The enamine form is generally more stable, but the equilibrium with the imine tautomer is crucial for its reactivity profile. Understanding this equilibrium is essential for controlling reaction outcomes.

Caption: Equilibrium between enamine and imine tautomers.

Section 2: Generation of Stereochemical Complexity via Synthesis

The true potential of this compound is unlocked upon saturation of its endocyclic double bond. This transformation converts two sp²-hybridized carbons (C1 and C2) into sp³-hybridized chiral centers, creating a mixture of stereoisomers. The control and subsequent separation of these isomers are paramount for developing stereochemically pure active pharmaceutical ingredients (APIs).

Stereoselective Reduction: Creating Chiral Centers

Catalytic hydrogenation of the enamine double bond is a common method to produce the saturated methyl 2-aminocyclohexane-1-carboxylate. This reaction generates two new stereocenters, leading to two diastereomeric pairs of enantiomers: cis and trans.

-

Cis Isomers: The amino (-NH₂) and carboxylate (-COOCH₃) groups are on the same face of the cyclohexane ring.

-

Trans Isomers: The amino and carboxylate groups are on opposite faces of the ring.

The ratio of these diastereomers can be influenced by the choice of catalyst and reaction conditions. For instance, hydrogenation over Raney nickel has been shown to produce a mixture of cis and trans isomers, with the cis form often being the major product.[8]

Caption: Synthetic workflow for generating stereoisomers.

Section 3: High-Fidelity Separation of Stereoisomers

Since different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles, their separation and individual evaluation are regulatory and scientific necessities. Chiral chromatography is the gold standard for this purpose.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for resolving enantiomeric mixtures. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Experimental Causality: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of chiral molecules, including amines and amino acid esters.[9] The selection of a mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like 2-propanol, is critical for optimizing the resolution. The polar modifier modulates the interactions between the analyte and the CSP, and its concentration is a key parameter to be fine-tuned.

Step-by-Step Methodology:

-

Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® IE).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of HPLC-grade hexane and 2-propanol (e.g., 90:10 v/v). Degas the solution by sonication or vacuum filtration.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[9]

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

-

Optimization: If separation is incomplete, systematically vary the percentage of the polar modifier (e.g., from 5% to 20% 2-propanol) to improve resolution.

Protocol: Chiral Capillary Electrophoresis (CE)

CE is an alternative high-resolution technique that requires minimal sample and solvent. Separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Experimental Causality: Cyclodextrins (CDs) are widely used chiral selectors in CE.[10][11] They possess a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can form transient, diastereomeric inclusion complexes with the CD, which have different mobilities in the electric field, thus enabling separation.[12] The choice of CD derivative (e.g., sulfated β-CD) and the pH of the BGE are critical parameters that control the charge and complexation behavior, thereby influencing the separation.[10]

Step-by-Step Methodology:

-

Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, 0.1 M NaOH, deionized water, and finally the background electrolyte (BGE).[10]

-

BGE Preparation: Prepare a BGE consisting of a suitable buffer (e.g., 25 mM phosphate buffer at pH 2.5) containing the chiral selector (e.g., 1.5 mM sulfated β-cyclodextrin).[10]

-

Sample Preparation: Dissolve the sample in deionized water or BGE at a low concentration (e.g., 0.5 mg/mL).

-

Electrophoresis:

-

Analysis: The different migration times of the peaks correspond to the separated enantiomers.

Comparative Summary of Separation Techniques

| Parameter | Chiral HPLC | Chiral Capillary Electrophoresis (CE) |

| Principle | Differential partitioning with a solid chiral stationary phase | Differential mobility of diastereomeric complexes in solution |

| Resolution | Very good to excellent | Excellent to superior |

| Sample Volume | Microliters (analytical) | Nanoliters |

| Solvent Consumption | High | Very Low |

| Speed | Moderate to fast | Very fast |

| Scalability | Excellent for preparative scale | Primarily analytical |

Section 4: Structural Elucidation and Absolute Configuration

Once separated, the identity and absolute stereochemistry of each isomer must be unequivocally confirmed. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between cis and trans diastereomers. The coupling constants and chemical shifts of the protons at C1 and C2 are particularly diagnostic. For example, the C2 proton in a cis isomer (axial amino group) will typically show a different multiplicity and chemical shift compared to the C2 proton in the corresponding trans isomer (equatorial amino group).[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C=C stretch in the enamine precursor.[6]

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[13] By obtaining a suitable crystal of a single enantiomer (often after derivatization with a known chiral auxiliary), it is possible to map the precise three-dimensional arrangement of its atoms, confirming its stereochemistry (e.g., R/S designation at each chiral center).[14][15] This technique provides irrefutable proof of structure and is often required for regulatory submissions of new chiral drugs.

Caption: Workflow for the separation and characterization of isomers.

Section 5: Applications in Drug Discovery

The stereoisomers of methyl 2-aminocyclohexane-1-carboxylate are valuable as conformationally constrained analogues of natural amino acids.[16] Incorporating these rigid scaffolds into peptide-based drug candidates can enhance metabolic stability, improve receptor binding affinity, and control secondary structure. Furthermore, they serve as versatile starting materials for the synthesis of novel heterocyclic compounds, a privileged structure class in medicinal chemistry. Companies like Enamine have built extensive libraries of such building blocks, which are instrumental in the early stages of drug discovery, including fragment-based screening and lead optimization.[17]

Conclusion

This compound is more than a simple chemical; it is a gateway to significant stereochemical and structural diversity. While the parent enamine is achiral, its synthetic transformation into saturated analogues generates a rich landscape of cis/trans diastereomers and their corresponding enantiomers. Mastery over the synthesis, separation, and characterization of these isomers is a critical capability for any research organization involved in modern drug development. The protocols and insights provided in this guide serve as a robust foundation for scientists and researchers to harness the full potential of this versatile chemical scaffold, enabling the design and creation of novel, stereochemically defined therapeutics.

References

-

AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]

-

Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2000). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 11(3), 645-654. [Link]

-

Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724961, this compound. PubChem. [Link]

-

ResearchGate. (n.d.). Examples of cyclic amines in drug applications. [Diagram]. ResearchGate. [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548–557. [Link]

-

Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2026, January 13). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-11. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate. RSC Publishing. [Link]

-

MDPI. (n.d.). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. MDPI. [Link]

-

S. K. N. Ayudhya, T. T. T. N. (1974). Synthesis and Properties of the Stereoisomeric Triethyl 2-Aminocyclohexane-1,5,5-tricarboxylates. Collection of Czechoslovak Chemical Communications, 39(5), 1270-1277. [Link]

-

ACS Publications. (n.d.). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications. [Link]

-

Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

-

Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

ResearchGate. (2025, August 6). Asymmetric Enamine Catalysis. ResearchGate. [Link]

-

Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-176. [Link]

-

IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. [Link]

-

Grygorenko, O. O. (2022). The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd. Journal of Medicinal Chemistry, 65(11), 7595–7600. [Link]

-

ResearchGate. (2025, August 5). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]

-

Sci-Hub. (n.d.). Synthesis and properties of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates. Sci-Hub. [Link]

-

MDPI. (2021, September 29). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

-

MDPI. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. PubChem. [Link]

-

ResearchGate. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation | MDPI [mdpi.com]

- 6. This compound | C8H13NO2 | CID 2724961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. scispace.com [scispace.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications [journals.iucr.org]

- 14. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. investigacion.unirioja.es [investigacion.unirioja.es]

- 17. The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing the Thermodynamic Landscape of Methyl 2-amino-1-cyclohexene-1-carboxylate: A Practical and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The "Why" of Thermodynamic Characterization

In the realm of drug development and materials science, the thermodynamic properties of a molecule are not mere academic data points; they are predictive pillars for a compound's real-world performance. For a molecule like methyl 2-amino-1-cyclohexene-1-carboxylate, these properties govern:

-

Chemical Stability and Reactivity: The Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°) dictate the molecule's stability relative to its constituent elements or potential degradation products. The enamine functional group, in particular, has a delicate thermodynamic balance between N-protonation (kinetically favored) and C-protonation (thermodynamically favored), which influences its reactivity.[1]

-

Physical Stability and Polymorphism: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with a distinct thermodynamic stability. Identifying the most stable polymorph is critical for ensuring consistent bioavailability and shelf-life of a pharmaceutical product. Techniques like Differential Scanning Calorimetry (DSC) are essential for mapping these solid-state transitions.[2]

-

Process Development and Safety: Understanding heat capacity (Cp) and enthalpies of phase transitions (e.g., fusion, vaporization) is crucial for designing safe and efficient manufacturing processes, enabling accurate heat-flow calculations and preventing thermal runaway events.

This guide provides the necessary protocols and theoretical grounding for researchers to undertake a comprehensive thermodynamic evaluation of this target molecule or structurally similar compounds.

Theoretical Framework: Key Properties and Structural Considerations

The thermodynamic behavior of this compound is a direct consequence of its structure: a six-membered ring featuring a conjugated enamine and a methyl ester group.

-

Enamine System: The p-π conjugation within the enamine group (N-C=C) significantly contributes to the molecule's thermodynamic stability compared to analogous saturated amines.[1] Cyclic enamines, such as the one in our target molecule, are generally more stable than their acyclic counterparts.[1]

-

Intramolecular Hydrogen Bonding: The proximity of the amino group (N-H) and the carbonyl of the ester group (C=O) allows for the potential formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This interaction would substantially increase the thermodynamic stability of the molecule.

-

Ring Conformation: The cyclohexene ring is not planar and exists in various conformations (e.g., half-chair). The energy differences between these conformers contribute to the overall thermodynamic properties.

The primary thermodynamic quantities of interest are:

-

Gibbs Free Energy (G): The ultimate measure of a system's stability under constant temperature and pressure. It is defined by the equation ΔG = ΔH - TΔS.[3]

-

Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation is a measure of the energy released or consumed when the compound is formed from its elements.

-

Entropy (S): A measure of the disorder or randomness of the system.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree Celsius.

Experimental Determination of Thermodynamic Properties

A multi-technique experimental approach is required for a thorough thermodynamic characterization.

Differential Scanning Calorimetry (DSC)

DSC is the cornerstone technique for investigating thermal transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Core Applications:

-

Determination of melting point (T_m) and enthalpy of fusion (ΔH_fus).

-

Identification of solid-solid phase transitions (polymorphism).

-

Measurement of heat capacity (Cp).

-

Assessment of sample purity.

Step-by-Step Experimental Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This step is critical for data accuracy and trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan to create a hermetic seal. This prevents mass loss due to sublimation or vaporization, ensuring the system remains closed.

-

Heating Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge gas. A typical temperature range would be from ambient to a temperature above the melting point (e.g., 25 °C to 250 °C).

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic melting peak.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Steps or smaller peaks prior to melting may indicate polymorphic transitions.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining thermal stability and decomposition profiles.

Core Applications:

-

Determination of decomposition temperature (T_d).

-

Analysis of solvent or water content.

-

Studying sublimation behavior.

Step-by-Step Experimental Protocol:

-

Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a point of complete decomposition (e.g., 600 °C).

-

Data Analysis: The onset temperature of the major mass loss step is typically reported as the decomposition temperature. The residual mass at the end of the experiment indicates the amount of non-volatile material.

Experimental Workflow Diagram

Caption: Experimental workflow for thermal analysis.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, or to complement it, quantum chemical calculations provide a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used and reliable method.[4]

Core Applications:

-

Calculation of gas-phase enthalpy of formation (ΔfH°).

-

Prediction of Gibbs free energy of formation (ΔfG°).

-

Calculation of heat capacity (Cp) and entropy (S).

-

Modeling of molecular geometry and vibrational frequencies.

Step-by-Step Computational Workflow (DFT):

-

Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common and robust functional for this purpose is M06-2X with a basis set like 6-311+G(d,p), which is effective for main-group thermochemistry and non-covalent interactions.[1]

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This step is crucial for two reasons:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal contributions to enthalpy, entropy, and Gibbs free energy.[4]

-

-

Thermochemical Analysis: The output from the frequency calculation is used to compute the thermodynamic properties at a standard temperature and pressure (typically 298.15 K and 1 atm).[4] Software packages like Gaussian automatically provide these values.

-

Atomization or Isodesmic Reactions: To obtain a highly accurate enthalpy of formation, a simple frequency calculation is often not enough. A common approach is to use an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction. This method benefits from the cancellation of systematic errors in the calculation.

Computational Workflow Diagram

Caption: DFT workflow for thermodynamic property prediction.

Data Summary and Interpretation

The data from both experimental and computational methods should be compiled for a holistic understanding.

Table 1: Target Thermodynamic Data for this compound

| Property | Symbol | Experimental Method | Computational Method | Significance |

| Melting Temperature | T_m | DSC | - | Defines solid-liquid phase boundary |

| Enthalpy of Fusion | ΔH_fus | DSC | - | Energy required for melting; purity indicator |

| Decomposition Temp. | T_d | TGA | - | Upper limit of thermal stability |

| Heat Capacity | C_p | DSC (modulated) | DFT (Frequency Calc.) | Heat absorption capacity |

| Enthalpy of Formation | Δ_f_H° | - | DFT + Isodesmic Scheme | Intrinsic chemical stability |

| Gibbs Free Energy | Δ_f_G° | - | DFT (Frequency Calc.) | Spontaneity of formation/degradation |

Conclusion

While direct experimental values for the thermodynamic properties of this compound are yet to be published, a robust and clear path for their determination exists. By combining established thermal analysis techniques like DSC and TGA with the predictive power of modern computational chemistry, researchers can build a comprehensive thermodynamic profile of this molecule. This profile is an indispensable tool for guiding rational drug design, optimizing synthetic routes, and ensuring the development of stable, safe, and effective chemical products.

References

-

Fang, X., Chen, P., & Liu, P. (2022). Bond Energies of Enamines. National Institutes of Health. [Link]

-

Guthrie, J. P. (2012). Relative Tendency of Carbonyl Compounds To Form Enamines. Organic Letters. [Link]

-

Khan Academy. (2013). Gibbs free energy introduction. YouTube. [Link]

-

Mó, O., Yáñez, M., & Elguero, J. (2010). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health. [Link]

-

Reyes-Mendoza, A., et al. (2022). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α -benzylidene)-2,2-diphenylhydrazine. SciELO. [Link]

-

Sorokin, A. P., & Ponomareva, L. A. (2004). Solid Phase Transitions of the Cyclohexane Derivatives and the Model of Energy States of Molecules in Plastic Crystals. Taylor & Francis Online. [Link]

Sources

The Synthetic Versatility of Methyl 2-Amino-1-cyclohexene-1-carboxylate: A Gateway to Bioactive Heterocycles

Introduction: A Privileged Scaffold in Modern Organic Synthesis

Methyl 2-amino-1-cyclohexene-1-carboxylate is a fascinating and highly versatile building block in the realm of organic synthesis. Its unique structural arrangement, featuring a nucleophilic enamine, a conjugated ester, and a cyclohexene ring, provides a rich platform for the construction of a diverse array of complex molecular architectures. This guide delves into the synthesis, reactivity, and applications of this pivotal intermediate, with a particular focus on its role in the generation of medicinally relevant heterocyclic compounds. For researchers, scientists, and drug development professionals, understanding the potential of this scaffold is key to unlocking novel therapeutic agents. Its utility is underscored by its frequent appearance in the synthesis of compounds with notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Core Synthesis: The Gewald Reaction as a Cornerstone

The most direct and efficient route to this compound and its analogs is the Gewald three-component reaction. This powerful one-pot synthesis combines a ketone (in this case, cyclohexanone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or piperidine.